molecular formula C17H16O B14215500 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one CAS No. 619326-94-2

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one

Cat. No.: B14215500
CAS No.: 619326-94-2
M. Wt: 236.31 g/mol
InChI Key: KEWINMPCVWGDBP-UHFFFAOYSA-N
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Description

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to another phenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-(2-Phenylprop-2-en-1-yl)benzaldehyde is reacted with acetophenone in the presence of a base such as sodium hydroxide in methanol . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from hot methanol can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted aromatic compounds .

Scientific Research Applications

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

619326-94-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-[4-(2-phenylprop-2-enyl)phenyl]ethanone

InChI

InChI=1S/C17H16O/c1-13(16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)14(2)18/h3-11H,1,12H2,2H3

InChI Key

KEWINMPCVWGDBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=C)C2=CC=CC=C2

Origin of Product

United States

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